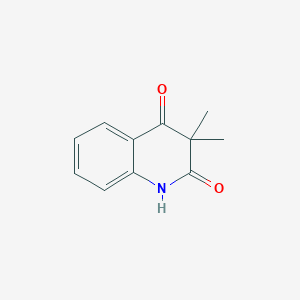

3,3-Dimethylquinoline-2,4(1H,3H)-dione

Description

Propriétés

IUPAC Name |

3,3-dimethyl-1H-quinoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-11(2)9(13)7-5-3-4-6-8(7)12-10(11)14/h3-6H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWZVQZZQTUTFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)C2=CC=CC=C2NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3,3 Dimethylquinoline 2,4 1h,3h Dione

Direct Synthesis Approaches to 3,3-Dimethylquinoline-2,4(1H,3H)-dione

The construction of the this compound core can be achieved through various cyclization strategies, ranging from classical acid-catalyzed methods to modern visible-light-induced protocols.

Polyphosphoric acid (PPA) is a widely utilized reagent in organic synthesis, serving as both a potent dehydrating agent and a non-nucleophilic Brønsted acid catalyst for intramolecular cyclization reactions. researchgate.net While specific literature detailing the PPA-catalyzed synthesis of this compound is not prevalent, the synthesis can be conceptually approached through the cyclization of an appropriate acyclic precursor. A plausible synthetic route involves the intramolecular Friedel-Crafts-type acylation of an N-aryl-2,2-dimethylmalonamic acid.

In this proposed pathway, the aniline (B41778) or a substituted aniline is first acylated with a derivative of dimethylmalonic acid, such as dimethylmalonyl chloride, to form the corresponding N-aryl-2,2-dimethylmalonamic acid. Subsequent heating in the presence of PPA would be expected to catalyze the intramolecular cyclization via electrophilic attack of the carbonyl group onto the aniline ring, followed by dehydration to yield the target dione (B5365651). The high viscosity of PPA typically requires elevated reaction temperatures to ensure efficient stirring and reaction progress. researchgate.net This general strategy is analogous to established methods for the synthesis of other cyclic ketones and heterocyclic systems where PPA promotes ring closure onto an aromatic nucleus. researchgate.net

A novel and efficient approach for the synthesis of the quinoline-2,4-dione core involves a visible light-induced cascade reaction. mdpi.comrsc.org This metal-free and photocatalyst-free method utilizes the reaction of N-aryl-N-methyl-2-cyanoacetamides with sulfonyl chlorides under visible light irradiation at room temperature. mdpi.comrsc.org Although this method has been exemplified for the synthesis of 3-methyl-3-(tosylmethyl)quinoline-2,4(1H,3H)-dione derivatives rather than the 3,3-dimethyl analogue, the underlying strategy represents a significant advancement in the field.

The reaction proceeds via a proposed radical cascade mechanism. Visible light initiates the formation of a sulfonyl radical from the sulfonyl chloride. This radical then participates in a cascade of reactions involving the cyano group and the aromatic ring, ultimately leading to the cyclized quinoline-2,4-dione product. The process is notable for its mild conditions, rapid reaction times (often within 2 hours), and tolerance of a wide range of functional groups on the aromatic ring. mdpi.comrsc.org

Modern synthetic chemistry emphasizes the development of one-pot, multi-component reactions that increase efficiency by minimizing intermediate purification steps, reducing waste, and saving time. Several advanced one-step protocols for the synthesis of quinoline (B57606) and quinazolinone cores have been reported and could be conceptually adapted for this compound.

For instance, a copper-catalyzed [2+2+2] cascade annulation of diaryliodonium salts and two molecules of a nitrile has been developed for the synthesis of quinazoline (B50416) derivatives. jptcp.com While producing a related heterocyclic system, the principles of cascade reactions involving the formation of multiple bonds in a single operation are relevant. Another approach involves the chloranil-promoted oxidative annulation of o-allylanilines, which provides a one-pot access to 2,4-diarylquinolines from readily available anilines and 1,3-diarylpropenes. uw.edu Adaptation of these advanced, multi-component strategies to incorporate a precursor for the 3,3-dimethyl moiety could provide a novel and efficient route to the target compound.

Derivatization Strategies of the this compound Core

Functionalization of the pre-formed this compound scaffold is crucial for modulating its physicochemical and biological properties. Key sites for derivatization include the quinoline nitrogen (N-1) and the carbocyclic aromatic ring.

The nitrogen atom at the 1-position of the quinoline-2,4-dione core is a common site for functionalization, typically through alkylation or arylation reactions. The acidity of the N-H proton allows for deprotonation with a suitable base, followed by nucleophilic attack on an electrophile.

The visible light-induced synthesis of quinoline-2,4-diones has been shown to be compatible with an N-methyl group, indicating that N-methylation of the parent dione is a feasible transformation. rsc.org Standard N-alkylation conditions, such as the use of an alkyl halide (e.g., methyl iodide) in the presence of a base like potassium carbonate in a polar aprotic solvent (e.g., DMF or acetone), are generally effective for this type of transformation. uw.edu

N-arylation can be achieved using transition metal-catalyzed cross-coupling reactions. The Chan-Lam coupling, which uses a copper catalyst and an arylboronic acid as the arylating agent, is a mild and effective method for the N-arylation of various N-heterocycles, including 2-quinolones. nih.gov Similarly, the Ullmann condensation, a classical copper-catalyzed reaction between an N-H bond and an aryl halide, provides another route to N-aryl derivatives. rsc.orgorganic-chemistry.org These methods allow for the introduction of a wide range of substituted and unsubstituted aryl groups at the N-1 position.

The benzene (B151609) ring portion of the quinoline-2,4-dione system is amenable to electrophilic aromatic substitution, allowing for the introduction of various substituents. The pyridine (B92270) ring is electron-deficient, directing electrophilic attack to the more electron-rich carbocyclic ring, primarily at the C-5 and C-7 positions. researchgate.net

The visible light-induced synthesis has been successfully applied to precursors bearing a variety of substituents on the aromatic ring, yielding the corresponding substituted quinoline-2,4-diones directly. rsc.org This demonstrates the tolerance of the reaction to these functional groups and provides a direct route to substituted analogues. Examples include derivatives with fluoro, chloro, bromo, methyl, and methoxy (B1213986) groups at various positions on the aromatic ring. rsc.org The yields for these syntheses are generally moderate to good, showcasing the versatility of the method.

Below are tables summarizing the synthesis of various substituted 1,3-dimethyl-3-(tosylmethyl)quinoline-2,4(1H,3H)-dione derivatives, which serve as examples for the types of aromatic ring substitutions that are synthetically accessible within this class of compounds.

Table 1: Synthesis of Halogen-Substituted Quinoline-2,4-dione Derivatives rsc.org

| Compound ID | Substituent | Position | Yield (%) | Melting Point (°C) |

| 3c | Chloro | 5 | 53 | 182-183 |

| 3g | Bromo | 5 | 61 | 148-149 |

| 3k | Chloro | 7 | 71 | 132-133 |

| 3l | Bromo | 7 | 81 | 174-175 |

| 3b | Fluoro | 8 | 63 | 140-141 |

Table 2: Synthesis of Alkyl- and Methoxy-Substituted Quinoline-2,4-dione Derivatives rsc.org

| Compound ID | Substituent | Position | Yield (%) | Melting Point (°C) |

| 3h | Methyl | 6 | 72 | 174-175 |

| 3i | Methoxy | 6 | 71 | 87-88 |

| 3m | Methyl | 7 | 74 | 137-138 |

Modifications at the C-3 Position (e.g., Sulfonylation, Diazenyl Substituents)

The C-3 position of the quinoline-2,4-dione scaffold is a focal point for chemical modification, allowing for the introduction of various functional groups that can significantly alter the molecule's properties.

Sulfonylation:

The introduction of a sulfonyl group at the C-3 position of the quinoline-2,4-dione core has been achieved through several synthetic strategies. One notable method involves a visible light-induced cascade sulfonylation/cyclization of N-(2-cyanophenyl)acrylamides with sulfonyl chlorides under metal-free conditions. This approach provides access to 3-((arylsulfonyl)methyl)-1,3-dimethylquinoline-2,4(1H,3H)-diones. For instance, the reaction of the corresponding acrylamide (B121943) with benzenesulfonyl chloride yields 1,3-dimethyl-3-((phenylsulfonyl)methyl)quinoline-2,4(1H,3H)-dione in good yield. A plausible mechanism for this reaction involves the generation of a sulfonyl radical, which adds to the double bond of the acrylamide, followed by intramolecular cyclization and subsequent hydrolysis to afford the final product.

| Entry | Aryl Sulfonyl Chloride | Product | Yield (%) |

| 1 | Benzenesulfonyl chloride | 1,3-dimethyl-3-((phenylsulfonyl)methyl)quinoline-2,4(1H,3H)-dione | 75 |

| 2 | 4-Bromophenylsulfonyl chloride | 3-(((4-bromophenyl)sulfonyl)methyl)-1,3-dimethylquinoline-2,4(1H,3H)-dione | 81 |

| 3 | 4-Fluorophenylsulfonyl chloride | 3-(((4-fluorophenyl)sulfonyl)methyl)-1,3-dimethylquinoline-2,4(1H,3H)-dione | 76 |

Diazenyl Substituents:

The synthesis of quinoline derivatives bearing a diazenyl (azo) group has been reported, which can be conceptually extended to the this compound system. A general approach involves a diazonium coupling reaction. For the synthesis of (E)-6-substituted-3-((4-substitutedphenyl)diazenyl)-2,4-dimethylquinoline derivatives, the process starts with the diazonium coupling of a primary aromatic amine with acetylacetone (B45752) to form an intermediate (E)-3-((4-substitutedphenyl)diazenyl)pentane-2,4-dione. This intermediate then undergoes condensation with another aromatic amine, followed by acid-catalyzed cyclization to yield the final quinoline product. allsubjectjournal.com While this example pertains to a 2,4-dimethylquinoline, a similar strategy could potentially be adapted for the quinoline-2,4-dione scaffold.

Synthesis of Hybrid Structures Incorporating the Dione Moiety

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has been applied to the quinoline-2,4-dione scaffold to explore new chemical space. Although specific examples incorporating the this compound moiety are not extensively documented, the synthesis of hybrid molecules based on the parent quinoline-2,4-dione and the related quinazoline-2,4-dione core provides a blueprint for potential synthetic strategies. nih.govfrontiersin.orgnih.gov

These strategies often involve linking the dione moiety to other heterocyclic systems such as thiazolidine-2,4-dione, 2-oxoindoline, or various N-heterocycles like azetidinone, pyrrole, and oxadiazole. nih.govfrontiersin.org The linkage is typically achieved through a flexible chain, often an acetyl or amide bridge, connected to the N-1 or N-3 position of the dione ring. For instance, a thiazolidine-2,4-dione nucleus has been hybridized with a 2-oxo-1,2-dihydroquinoline moiety to create potential VEGFR-2 inhibitors.

Mechanistic Investigations of Key Synthetic Reactions

Understanding the reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. For the synthesis of quinoline-2,4-diones, mechanistic studies have shed light on the intricate steps involved.

In the visible light-induced cascade sulfonylation/cyclization, radical-trapping experiments have suggested the involvement of a sulfonyl-centered radical. The reaction is believed to proceed via the addition of this radical to the alkene, followed by an intramolecular cyclization onto the cyano group to form an imino radical intermediate. Subsequent hydrogen abstraction and hydrolysis lead to the final quinoline-2,4-dione product.

For the synthesis of 2,4-diarylquinoline derivatives via chloranil-promoted oxidative annulation of o-allylanilines, mechanistic studies propose a pathway involving charge-transfer complex formation and hydride transfer, followed by an amino group attack and oxidative dehydro-aromatization. organic-chemistry.org

Green Chemistry and Sustainable Synthesis Approaches for this compound Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including quinoline derivatives, to minimize environmental impact. While specific green synthetic routes for this compound are not widely reported, general green methodologies for quinoline synthesis can be considered.

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the carbon and hydrogen framework.

Proton (1H) NMR Analysis

While a specific, publicly available 1H NMR spectrum for 3,3-Dimethylquinoline-2,4(1H,3H)-dione is not readily found in the reviewed literature, the expected chemical shifts and splitting patterns can be predicted based on its structure and data from similar quinoline (B57606) derivatives. The spectrum would likely be recorded in a deuterated solvent such as DMSO-d6 or CDCl3.

Key expected signals would include:

A singlet in the upfield region (approximately δ 1.5 ppm) corresponding to the six equivalent protons of the two methyl groups at the C3 position.

A series of multiplets in the aromatic region (approximately δ 7.0-8.0 ppm) for the four protons on the benzene (B151609) ring (H5, H6, H7, H8). The exact splitting patterns would depend on their coupling with adjacent protons.

A broad singlet in the downfield region (potentially > δ 10 ppm) for the N-H proton, the chemical shift of which can be highly dependent on solvent and concentration.

Table 1: Predicted 1H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C3-CH₃ | ~ 1.5 | Singlet |

| Aromatic-H | ~ 7.0 - 8.0 | Multiplets |

| N-H | > 10 | Broad Singlet |

Note: The values in this table are estimations based on general principles of NMR spectroscopy and data for related compounds. Actual experimental values may vary.

Carbon (13C) NMR Analysis

The 13C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the methyl, quaternary, aromatic, and carbonyl carbons.

Expected signals would feature:

A signal in the aliphatic region for the two equivalent methyl carbons.

A signal for the quaternary C3 carbon.

Multiple signals in the aromatic region for the carbons of the benzene ring.

Two distinct signals in the downfield region corresponding to the two carbonyl carbons (C2 and C4), which are in different chemical environments.

Table 2: Predicted 13C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C3-CH₃ | ~ 25 |

| C3 | ~ 45 |

| Aromatic Carbons | ~ 115 - 140 |

| C=O (Carbonyls) | ~ 160 - 180 |

Note: The values in this table are estimations based on general principles of NMR spectroscopy and data for related compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, DEPT-135)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between adjacent protons, which would be crucial in assigning the specific protons within the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would show correlations between protons and the carbons to which they are directly attached, allowing for the definitive assignment of the protonated carbons in the molecule.

DEPT-135 (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment would differentiate between CH, CH₂, and CH₃ groups. For this compound, it would show positive signals for the CH₃ and aromatic CH groups, while quaternary carbons and carbonyls would be absent.

Mass Spectrometry (MS) Applications

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound. For this compound (C₁₁H₁₁NO₂), the calculated exact mass would be compared to the experimentally determined mass. This technique is crucial for confirming the molecular formula and distinguishing between compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum would also provide valuable structural information.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 190.0863 |

| [M+Na]⁺ | 212.0682 |

Note: These are calculated values for the protonated and sodiated molecular ions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C=O functional groups.

Key expected absorption bands include:

A broad band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration.

Strong absorption bands in the region of 1650-1750 cm⁻¹ due to the stretching vibrations of the two carbonyl (C=O) groups. The presence of two distinct carbonyl peaks would indicate their different chemical environments.

Bands in the 1450-1600 cm⁻¹ region corresponding to C=C stretching vibrations within the aromatic ring.

C-H stretching vibrations for the methyl and aromatic protons would also be present.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| N-H Stretch | 3200 - 3400 |

| C=O Stretch | 1650 - 1750 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

Note: These are typical ranges for the specified functional groups and actual peak positions may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Detailed research findings and data tables regarding the UV-Vis spectroscopic characterization of this compound are not available in the reviewed sources.

Single-Crystal X-ray Diffraction (XRD) for Absolute Structure Determination

Specific crystallographic data, including crystal system, space group, unit cell dimensions, and other structural parameters from single-crystal X-ray diffraction analysis of this compound, could not be found in the available literature.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density. nih.govnih.gov It is widely used to study the electronic structure, geometry, and vibrational frequencies of molecules, providing a balance between accuracy and computational cost. nih.govnih.gov

Geometric Optimization and Molecular Conformation Analysis

Geometric optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. Using DFT methods, such as B3LYP, with appropriate basis sets like 6-311++G(d,p), researchers can calculate key structural parameters including bond lengths, bond angles, and dihedral angles. nih.govmdpi.com

For the quinoline-2,4-dione core, these calculations reveal the planarity of the fused ring system. Experimental crystallographic data from the highly analogous compound, 3,8-Dimethylquinazoline-2,4(1H,3H)-dione, shows that the non-hydrogen atoms of the quinazoline-dione ring system are nearly co-planar. nih.gov Computational optimization of such structures typically confirms this planarity, which is crucial for understanding intermolecular interactions like π–π stacking. nih.govresearchgate.net The addition of the two methyl groups at the C3 position introduces a tetrahedral geometry at this carbon, which is a key structural feature of 3,3-Dimethylquinoline-2,4(1H,3H)-dione.

Table 1: Representative Geometric Parameters for a Structurally Similar Compound, 3,8-Dimethylquinazoline-2,4(1H,3H)-dione

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C1—N2 | 1.390 | N2—C1—C6 | 120.3 |

| C8—O2 | 1.229 | O2—C8—N2 | 123.6 |

| C8—N1 | 1.389 | C1—N2—C8 | 126.1 |

| C1—C6 | 1.400 | C7—N1—C8 | 126.8 |

Data derived from crystallographic information for 3,8-Dimethylquinazoline-2,4(1H,3H)-dione. nih.gov

Electronic Structure Analysis (e.g., HOMO/LUMO Energies)

Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic properties and chemical reactivity of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity and polarizability. researchgate.net

DFT calculations are routinely used to determine the energies of these orbitals. For quinoline (B57606) and its derivatives, the HOMO is typically distributed over the benzene (B151609) ring, while the LUMO is often localized on the heterocyclic portion containing the nitrogen atom and carbonyl groups. This distribution facilitates intramolecular charge transfer, which is often responsible for the biological activity of such molecules. researchgate.net

Table 2: Calculated Frontier Orbital Energies for Related Pyrimidine and Quinoline Structures

| Compound/Tautomer | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |

|---|---|---|---|---|

| 1,3-Dimethyl-5-propionylpyrimidine-2,4,6(1H,3H,5H)-trione (Enol form) | B3LYP/6-311++G(d,p) | - | - | 5.25 |

| 6,6′-Diamino-...-bis[pyrimidine-2,4(1H,3H)-dione] | B3LYP/def2-SVP | -5.88 | -1.41 | 4.47 |

Data derived from studies on related heterocyclic compounds. mdpi.comresearchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. frontiersin.orgnih.gov For analogues of this compound, docking studies have been performed against various biological targets. For instance, quinazoline-2,4-dione derivatives have been docked into the active sites of enzymes like DNA gyrase and tyrosine kinases (c-Met/VEGFR-2), which are important targets in antibacterial and anticancer therapies, respectively. rsc.orgnih.govnih.gov These studies reveal key binding interactions, such as hydrogen bonds between the carbonyl oxygens of the dione (B5365651) ring and amino acid residues in the protein's active site. rsc.orgnih.gov

Molecular dynamics (MD) simulations provide a deeper understanding of the ligand-target complex by simulating its movement over time. nih.govnih.gov MD simulations can assess the stability of the binding pose predicted by docking, revealing how the ligand and protein adapt to each other. rsc.orgresearchgate.net These simulations can confirm the persistence of key interactions and calculate binding free energies, offering a more accurate estimation of the ligand's affinity for its target. rsc.orgresearchgate.net For example, MD simulations of quinoline derivatives with acetylcholinesterase have been used to evaluate their potential in treating Alzheimer's disease. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. researchgate.net By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. mdpi.commdpi.com

For quinoline and tetrahydroquinoline derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied. mdpi.commdpi.com These models generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. mdpi.com Such studies on inhibitors targeting enzymes like lysine-specific demethylase 1 (LSD1) have provided valuable insights for designing novel derivatives with improved efficacy. mdpi.com

Computational Prediction and Validation of Spectroscopic Parameters

Computational methods, particularly DFT, are highly effective in predicting spectroscopic properties, which can aid in the structural characterization of newly synthesized compounds. researchgate.net

Calculations can provide theoretical vibrational frequencies that correspond to peaks in experimental Infrared (IR) and Raman spectra. nih.govresearchgate.net By comparing the calculated spectra with experimental data, researchers can confirm the structure of a molecule and make detailed assignments of its vibrational modes. nih.govresearchgate.net For various methylquinoline derivatives, DFT calculations have shown good agreement between observed and calculated vibrational frequencies. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These theoretical values are often compared with experimental spectra to confirm structural assignments. researchgate.netscispace.com Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands observed in UV-Visible spectra, providing insights into the electronic structure of the molecule. nih.gov

Biological Activities and Pharmacological Investigations of 3,3 Dimethylquinoline 2,4 1h,3h Dione and Its Analogues

Anticancer Activity

The anticancer potential of quinoline-2,4-dione derivatives has been a primary focus of research, revealing significant cytotoxic effects against several human cancer cell lines through various cellular mechanisms. nih.gov

In vitro Cytotoxicity Studies (e.g., MCF-7, PC-3, Ovarian Cancer Cell Lines)

Analogues of quinoline-2,4-dione have demonstrated notable cytotoxic activity against a range of human cancer cell lines. Studies have shown that these compounds can inhibit the proliferation of breast (MCF-7), prostate (PC-3), and ovarian (PA1, SKOV3) cancer cells. nih.govresearchgate.netnih.gov For instance, a novel synthetic analog with a 5,8-quinolinedione (B78156) scaffold, diethyl (2-(2-chlorophenyl)-4,9-dioxo-4,9-dihydrofuro[3,2-g]quinolin-3-yl)phosphonate (AJ-418), was selected from a library of compounds due to its strong antiproliferative activity against MCF-7 cells. nih.gov Similarly, other research has highlighted the antiproliferative effects of related compounds on PC-3 and PA1 ovarian cancer cells. researchgate.net A quinoline-2-thione derivative, KA3D, also impeded the viability of ovarian cancer cells. nih.gov The cytotoxic effects are often dose-dependent, leading to a significant reduction in cancer cell populations. mdpi.com

Table 1: In vitro Cytotoxicity of Quinoline-2,4(1H,3H)-dione Analogues

| Compound/Derivative | Cell Line | Cancer Type | Observed Effect | Reference(s) |

|---|---|---|---|---|

| 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones | MCF-7 | Breast Adenocarcinoma | High cytotoxic effects in the low µM range. | nih.gov |

| Meroterpene derivatives | MCF-7 | Breast Adenocarcinoma | Antiproliferative activity; killed ~30% of the culture at 5 µM. | researchgate.net |

| Meroterpene derivatives | PC-3 | Prostate Carcinoma | No significant antiproliferative activity observed. | researchgate.net |

| Meroterpene derivatives | PA1 | Ovarian Cancer | Antiproliferative activity; killed ~30% of the culture at 5 µM. | researchgate.net |

| Quinoline-2-thione derivative (KA3D) | SKOV3 | Ovarian Cancer | Impeded cell viability. | nih.gov |

| Diethyl (2-(2-chlorophenyl)-4,9-dioxo-4,9-dihydrofuro[3,2-g]quinolin-3-yl)phosphonate (AJ-418) | MCF-7 | Breast Adenocarcinoma | Strong antiproliferative activity. nih.gov |

Cellular Mechanisms of Action in Cancer Cells (e.g., Apoptosis Induction)

A primary mechanism through which quinoline-2,4-dione analogues exert their anticancer effects is the induction of apoptosis, or programmed cell death. researchgate.netmostwiedzy.pl This process is characterized by distinct morphological changes in the cancer cells. researchgate.net Studies on various derivatives have confirmed their ability to induce apoptosis in different cancer cell lines, including myeloid leukemia and ovarian cancer. nih.govnih.gov For example, treatment with the quinoline-2-thione derivative KA3D was shown to induce apoptosis in SKOV3 ovarian cancer cells. nih.gov Similarly, the analog AJ-418 caused a significant increase in the number of apoptotic cells in MCF-7 breast cancer cultures after 24 hours of incubation. nih.govmdpi.com The pro-apoptotic effect of these compounds is often both dose- and time-dependent. mdpi.com This induction of apoptosis is a critical factor in their potential as chemotherapeutic agents, as it allows for the elimination of cancer cells. mostwiedzy.pl

Modulation of Cancer-Related Pathways (e.g., Caspase-3 Inhibition, Telomerase Inhibition)

The induction of apoptosis by quinoline-2,4-dione analogues is mediated through the modulation of specific cancer-related cellular pathways. A key event in this process is the activation of caspases, a family of proteases that execute the apoptotic program. mostwiedzy.pl Specifically, the activation of caspase-3 has been identified as a crucial step. researchgate.net Research has shown that treatment with these compounds leads to an increase in the levels of active or cleaved caspase-3 in cancer cells. nih.govresearchgate.net The activation of caspase-3 and the subsequent cleavage of proteins like PARP (poly(ADP-ribose) polymerase) are hallmark indicators of caspase-mediated apoptosis. mdpi.com

Another significant anticancer mechanism involves the modulation of telomerase activity. One study demonstrated that the apoptosis-inducing effects of a related compound, Tanshinone I, were associated with the down-regulation of telomerase activity in monocytic leukemia cells. nih.gov Telomerase is an enzyme crucial for maintaining telomere length and is often overexpressed in cancer cells, contributing to their immortality. Its inhibition represents a viable strategy for cancer therapy.

Antimicrobial and Antibacterial Efficacy

In addition to their anticancer properties, quinazoline-2,4(1H,3H)-dione derivatives have been evaluated for their antimicrobial activities against a spectrum of bacterial pathogens. nih.gov These compounds have shown potential as inhibitors of bacterial gyrase and DNA topoisomerase IV, which are essential enzymes for bacterial survival. nih.gov

Activity against Gram-Positive Bacterial Strains

Several studies have reported the efficacy of quinazoline-2,4(1H,3H)-dione analogues against Gram-positive bacteria. nih.govresearchgate.net Synthesized derivatives have been screened against strains such as Staphylococcus aureus and Bacillus subtilis. researchgate.net In some cases, the compounds displayed moderate to promising activity. nih.govresearchgate.net For instance, certain derivatives showed moderate activity against Staphylococcus aureus, while others have been effective against Streptococcus pneumoniae. nih.govnih.gov The antimicrobial activity can be influenced by the specific chemical modifications at the 1- and 3-positions of the quinazoline-2,4-dione scaffold. nih.gov

Activity against Gram-Negative Bacterial Strains

The antibacterial spectrum of these compounds also extends to Gram-negative bacteria. nih.gov Various analogues have been tested against common Gram-negative pathogens like Escherichia coli and Pseudomonas aeruginosa. researchgate.net Some compounds have demonstrated specific and potent activity against E. coli, with efficacy comparable to standard reference drugs. nih.gov The ability of these derivatives to act against both Gram-positive and Gram-negative strains suggests they possess a broad bioactive spectrum. nih.gov

Table 2: Antibacterial Efficacy of Quinazoline-2,4(1H,3H)-dione Analogues

| Compound/Derivative | Bacterial Strain | Gram Type | Observed Activity | Reference(s) |

|---|---|---|---|---|

| Quinazoline-2,4-dione derivative (Compound 13) | Staphylococcus aureus | Gram-Positive | Moderate activity (9 mm inhibition zone). | nih.gov |

| Quinazoline-2,4-dione derivative (Compound 13) | Escherichia coli | Gram-Negative | Specific activity, equipotent to reference drugs (15 mm inhibition zone). | nih.gov |

| 3-substitutedphenylquinazoline-2,4-diones | Bacillus subtilis | Gram-Positive | Moderate to excellent activity. | researchgate.net |

| 3-substitutedphenylquinazoline-2,4-diones | Staphylococcus aureus | Gram-Positive | Moderate to excellent activity. | researchgate.net |

| 3-substitutedphenylquinazoline-2,4-diones | Escherichia coli | Gram-Negative | Moderate to excellent activity. | researchgate.net |

| 3-substitutedphenylquinazoline-2,4-diones | Pseudomonas aeruginosa | Gram-Negative | Moderate to excellent activity. | researchgate.net |

Inhibition of Bacterial Enzymes (e.g., Gyrase, DNA Topoisomerase IV)

Analogues of 3,3-Dimethylquinoline-2,4(1H,3H)-dione, specifically quinazoline-2,4(1H,3H)-dione derivatives, have been identified as potential antibacterial agents that function as fluoroquinolone-like inhibitors of essential bacterial enzymes. nih.govnih.gov These compounds target bacterial gyrase and DNA topoisomerase IV, which are crucial for DNA replication, repair, and recombination in bacteria. nih.govnih.gov A comprehensive study demonstrated that these derivatives could serve as a strategy to address the challenge of bacterial resistance to existing fluoroquinolone drugs. nih.govnih.gov

In one study, a series of novel quinazoline-2,4(1H,3H)-dione derivatives were synthesized and evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov Among the compounds tested, some showed a broad spectrum of activity. nih.gov For instance, a compound featuring triazole moieties at the 1- and 3-positions of the quinazoline-2,4-dione core demonstrated specific and potent activity against Escherichia coli, with an inhibition zone and MIC value comparable to reference drugs. nih.gov Another study highlighted that quinazolinone derivative I is a significant inhibitor of S. aureus DNA gyrase with an IC₅₀ value of 0.25 µM. rsc.org

| Compound ID | Target Organism | Measurement | Value | Source |

| Compound 13 | Escherichia coli | Inhibition Zone | 15 mm | nih.gov |

| Compound 13 | Escherichia coli | MIC | 65 mg/mL | nih.gov |

| Compound 13 | Staphylococcus aureus | Inhibition Zone | 9 mm | nih.gov |

| Compound 14a | Staphylococcus aureus | Inhibition Zone | 12 mm | nih.gov |

| Compound 14a | Staphylococcus aureus | MIC | 70 mg/mL | nih.gov |

| Compound 14b | Staphylococcus aureus | Inhibition Zone | 13 mm | nih.gov |

| Compound 14b | Staphylococcus aureus | MIC | 75 mg/mL | nih.gov |

| Derivative I | S. aureus DNA gyrase | IC₅₀ | 0.25 µM | rsc.org |

Antiviral Potential (e.g., against Zika virus, HBV)

The quinazolinone scaffold has demonstrated significant potential as a source of antiviral agents, particularly against flaviviruses like the Zika virus (ZIKV). nih.gov Phenotype-based screening identified 2,3,6-trisubstituted quinazolinone compounds as novel and potent inhibitors of ZIKV replication. nih.gov Subsequent synthesis and testing of numerous analogues have provided insights into their structure-activity relationships. nih.gov

Research has shown that certain quinazolinone compounds can effectively block ZIKV replication in various cell lines, including human glioblastoma (U87), Vero (monkey kidney), and mosquito (C6/36) cells. nih.gov For example, compound 27 was found to be a highly potent inhibitor, reducing ZIKV replication by over 99.9% at a concentration of 10 μM and exhibiting a half-maximal effective concentration (EC₅₀) as low as 86 nM. nih.gov These compounds were also shown to dose-dependently decrease the levels of viral RNA and key viral proteins such as NS5, NS3, and capsid proteins in infected cells. nih.gov Additionally, 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives have been investigated as metal ion chelators with potent activity against the Hepatitis C virus (HCV). mdpi.com Compounds 21h, 21k, and 21t showed superior anti-HCV activities compared to ribavirin, with EC₅₀ values under 10 μM. mdpi.com Compound 21t, in particular, was noted as one of the most potent metal ion chelators against HCV at the cellular level, with an EC₅₀ of 2.0 μM. mdpi.com

| Compound ID | Virus | Cell Line | EC₅₀ | Source |

| Compound 27 | ZIKV | U87 | 100 nM | nih.gov |

| Compound 27 | ZIKV | Vero | 180 nM | nih.gov |

| Compound 22 | ZIKV | Vero | ~770 nM | nih.gov |

| Compound 47 | ZIKV | Vero | 210 nM | nih.gov |

| Compound 10n | HCV | - | 6.4 µM | mdpi.com |

| Compound 21t | HCV | - | 2.0 µM | mdpi.com |

Antiprotozoal Applications

The quinoline (B57606) and quinazoline (B50416) frameworks are recognized for their antiprotozoal properties, forming the basis for several antimalarial drugs. frontiersin.orgmdpi.comnih.gov Research has extended to exploring derivatives of this scaffold against a range of protozoan parasites, including those responsible for malaria, leishmaniasis, and trypanosomiasis. acs.orgnih.gov

In silico studies have identified novel hybrid quinazolin-2,4-dione derivatives as potential antimalarials by targeting the Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH) enzyme. frontiersin.org Molecular docking analyses showed that certain synthesized compounds had a high binding affinity for the enzyme's active site. frontiersin.org

Furthermore, a series of N²,N⁴-disubstituted quinazoline-2,4-diamines, close analogues of the dione (B5365651) series, were synthesized and tested against intracellular amastigotes of Leishmania donovani and L. amazonensis. acs.org This research led to the identification of compounds with EC₅₀ values in the high nanomolar to single-digit micromolar range. acs.org Specifically, N²-benzylquinazoline-2,4-diamines were found to be more potent than their N⁴-benzyl counterparts, with compound 15 emerging as the most active against L. donovani. acs.org These diaminoquinazoline analogues also showed potent activity against the causative organisms of African trypanosomiasis (Trypanosoma brucei rhodesiense) and Chagas disease (Trypanosoma cruzi). nih.gov

| Compound ID | Target Organism | Measurement | Value | Source |

| Compound 15 | Leishmania donovani | EC₅₀ | 150 nM | acs.org |

| Compound 16 | Leishmania amazonensis | EC₅₀ | < 1 µM | acs.org |

Anti-inflammatory Effects

Derivatives of the quinoline and quinazoline-2,4-dione scaffold have been investigated for their anti-inflammatory properties. nih.gov The anti-inflammatory action of these nuclei is well-established, both individually and in hybrid molecules. frontiersin.org The synthesis of hybrid compounds, such as thiazolidinedione-quinoline derivatives, represents a strategy to enhance pharmacological efficiency. frontiersin.org

Studies on these hybrids have shown they can modulate cytokines involved in the inflammatory cascade. frontiersin.org Specific compounds, LPSF/ZKD2 and LPSF/ZKD7, significantly decreased the concentration of pro-inflammatory mediators IFN-γ and TNF-α in a dose-dependent manner. frontiersin.org Another derivative, LPSF/ZKD4, was found to reduce IL-6 expression and demonstrated agonist action on the PPARγ receptor, which is involved in regulating inflammation. frontiersin.org Additionally, certain quinoline-2,4(1H,3H)-dione analogues that act as ligands for the cannabinoid type 2 receptor (CB2R) have been shown to play a role in mitigating inflammatory diseases. nih.gov Oral administration of one such analogue alleviated clinical symptoms in a mouse model of multiple sclerosis, an inflammatory autoimmune disease. nih.gov

Modulation of Neurological Receptors (e.g., Dopamine (B1211576) D2/D3 Receptor Antagonism)

Analogues of this compound have been identified as modulators of neurological receptors. A random screening program identified 5,7-dichloro-3-phenyl-3-methyl-quinoline-2,4-dione as a lead compound for a selective 5-HT₆ receptor antagonist.

Subsequent optimization of this lead structure resulted in the synthesis of several analogues with high binding affinity and selectivity for the 5-HT₆ receptor over other serotonin (B10506) and dopamine (D₁-D₄) receptor subtypes. One notable compound, 3-(4-hydroxyphenyl)-3-methyl-quinoline-2,4-dione, displayed a high affinity for the 5-HT₆ receptor and demonstrated considerable antagonistic activity in a functional adenylyl cyclase stimulation assay.

| Compound ID | Target Receptor | Measurement | Value |

| 12f | 5-HT₆ | Kᵢ | 12.3 nM |

| 12f | 5-HT₆ (functional assay) | IC₅₀ | 0.61 µM |

Bromodomain Inhibition

The quinazoline scaffold, a close analogue of quinoline, has been successfully utilized to develop potent inhibitors of the bromodomain and extraterminal domain (BET) family of proteins, particularly bromodomain-containing protein 4 (BRD4). nih.govnih.gov BRD4 is a critical epigenetic reader protein involved in regulating gene transcription, and its inhibition is a therapeutic strategy for cancer and inflammatory diseases. nih.gov

Starting from a 2-quinolinone analogue, researchers developed a series of quinazoline-based BRD4 inhibitors. nih.gov Structure-activity relationship (SAR) studies explored modifications at various positions of the quinazoline ring to improve potency and pharmacokinetic properties. nih.govnih.gov This work led to the identification of a lead compound (65, CN427) with a significantly improved pharmacokinetic profile, making it suitable for further optimization. nih.gov X-ray crystallography studies of another potent analogue, compound 48 (CN750), in complex with the first bromodomain of BRD4 (BD1) elucidated the key molecular interactions responsible for its inhibitory activity. nih.govnih.gov

Antiprion Activity

Quinoline derivatives have emerged as promising therapeutic candidates for transmissible spongiform encephalopathies, also known as prion diseases. nih.govnih.govresearchgate.net These fatal neurodegenerative disorders are characterized by the accumulation of an abnormal, misfolded isoform of the prion protein (PrPSc). nih.gov

Screening of various chemicals with a quinoline ring revealed their ability to inhibit the formation of PrPSc in scrapie-infected neuroblastoma cells. nih.gov The structure-activity relationship studies indicated that the nature and position of side chains on the quinoline ring are crucial for activity. nih.gov Compounds with a side chain at the 2-position of the quinoline ring were found to be particularly effective, inhibiting PrPSc formation with 50% inhibitory doses in the nanomolar to low micromolar range. nih.govresearchgate.net Further studies with a library of quinoline derivatives identified compounds with antiprion activity in the nanomolar range, with the most active molecule showing a half-effective concentration (EC₅₀) of 50 nM. nih.gov In vivo experiments using mouse models of prion disease demonstrated that intraventricular infusion of quinoline derivatives like quinine (B1679958) or 2,2'-biquinoline (B90511) could effectively prolong the incubation period. nih.gov

| Compound Class | Measurement | Value Range | Source |

| 2-position side chain quinolines | IC₅₀ | 1 nM - 100 nM | nih.gov |

| 4-position side chain quinolines | IC₅₀ | 100 nM - 10,000 nM | nih.gov |

| Compound "42" | EC₅₀ | 50 nM | nih.gov |

Structure Activity Relationship Sar Studies of 3,3 Dimethylquinoline 2,4 1h,3h Dione Analogues

Impact of Substituent Variations on Biological Potency and Selectivity

No studies were identified that systematically explored the effect of substituents on the biological activity of a 3,3-dimethylquinoline-2,4(1H,3H)-dione core. Research on other quinoline (B57606) and quinazolinedione derivatives suggests that substitutions at various positions on the aromatic ring and at the nitrogen atoms can significantly influence potency and selectivity against different biological targets. However, without specific data for the this compound scaffold, any discussion on the impact of such variations would be speculative.

Conformational Analysis and Its Influence on Biological Activity

Detailed conformational analysis of this compound analogues and the influence of their three-dimensional structure on biological activity is not described in the available literature. For a molecule with a stereocenter at the C3 position, understanding the preferred conformations and how they interact with biological targets is crucial for rational drug design. The gem-dimethyl substitution at the C3 position would significantly impact the local conformation of the heterocyclic ring, but without experimental or computational studies, its precise influence on biological activity remains unknown.

Pharmacophore Elucidation for Target Binding

There are no published pharmacophore models specifically derived from this compound analogues. Pharmacophore modeling is essential for identifying the key chemical features required for a molecule to bind to a specific biological target. The development of such a model would require a set of active and inactive compounds based on the this compound scaffold, which is not currently available in the public domain.

Despite a comprehensive search for "this compound," there is currently insufficient specific research data available in the public domain to construct a detailed article on its future perspectives and research directions as per the requested outline. The search results predominantly yield information on a related but structurally distinct class of compounds, namely quinazoline-2,4(1H,3H)-diones.

The core chemical structure of quinoline involves a benzene (B151609) ring fused to a pyridine (B92270) ring, whereas quinazoline (B50416) features a benzene ring fused to a pyrimidine ring. This fundamental structural difference means that the biological activities, pharmacological targets, and synthetic methodologies for quinazoline derivatives are not directly transferable to the this compound scaffold.

Consequently, providing a scientifically accurate and thorough article that strictly adheres to the requested sections on novel scaffolds, new pharmacological targets, computational approaches, advanced synthesis, and preclinical evaluation for this compound is not possible based on the currently available information. Further research focused specifically on this quinoline-based compound is needed to elaborate on these future perspectives.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 3,3-Dimethylquinoline-2,4(1H,3H)-dione?

- Methodological Answer : The compound can be synthesized via multi-step routes, including:

- Hantzsch condensation : Reacting aldehydes, β-keto esters, and amines under acid catalysis to form the quinoline core .

- Alkylation and cyclization : Starting from anthranilic acid derivatives, followed by alkylation of the quinazoline scaffold and cyclization under reflux conditions (e.g., using DMF or acetonitrile as solvents) .

- Purification : Recrystallization or column chromatography is used to isolate the product, with purity confirmed via NMR (¹H/¹³C) and mass spectrometry (HRMS) .

Q. How is the purity and structural integrity of this compound verified?

- Methodological Answer : Key techniques include:

-

Nuclear Magnetic Resonance (NMR) : Assign chemical shifts using 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments to resolve overlapping signals .

-

High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .

-

High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% typically required for biological assays) .

Analytical Data Example ¹H NMR (DMSO-d₆, 400 MHz) : δ 8.21 (d, J = 8.0 Hz, 1H), 7.65–7.58 (m, 2H), 3.45 (s, 6H, CH₃) HRMS (ESI+) : m/z calcd for C₁₁H₁₂N₂O₂ [M+H]⁺: 203.0921, found: 203.0918

Advanced Research Questions

Q. How can researchers optimize low yields in alkylation steps during synthesis?

- Methodological Answer : Key strategies include:

- Solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction kinetics .

- Base optimization : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) improves nucleophilicity in alkylation reactions .

- Temperature control : Reflux conditions (80–120°C) often increase yield but require monitoring via TLC/HPLC to avoid decomposition .

Q. How to resolve contradictions in NMR data for structurally similar derivatives?

- Methodological Answer :

- 2D NMR techniques : Use HSQC to correlate ¹H-¹³C signals and NOESY to assess spatial proximity of protons, especially for distinguishing regioisomers .

- Computational modeling : Compare experimental chemical shifts with DFT-calculated values to validate assignments .

Q. What experimental designs are effective for structure-activity relationship (SAR) studies of this compound derivatives?

- Methodological Answer :

-

Derivative synthesis : Introduce substituents (e.g., halogens, methyl, nitro groups) at positions 6, 7, or 8 to modulate electronic and steric effects .

-

Biological screening : Test derivatives against target enzymes (e.g., HIV reverse transcriptase, cancer cell kinases) using in vitro assays (IC₅₀ determination) .

-

Computational docking : Map binding interactions with protein targets (e.g., using AutoDock Vina) to rationalize activity trends .

Example SAR Data Anticancer Activity : Derivative with 7-Br substitution showed IC₅₀ = 2.1 µM against HeLa cells vs. parent compound (IC₅₀ = 15 µM) Antiviral Activity : 6-CF₃ derivative inhibited HIV-1 RT by 78% at 10 µM

Q. How to investigate the mechanism of action for this compound in biological systems?

- Methodological Answer :

- Enzyme inhibition assays : Measure changes in enzymatic activity (e.g., fluorescence-based assays for proteases or kinases) .

- Cellular uptake studies : Use fluorescently tagged derivatives and confocal microscopy to track subcellular localization .

- Gene expression profiling : Perform RNA-seq or qPCR to identify pathways modulated by the compound .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities across studies?

- Methodological Answer :

- Standardize assay conditions : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls .

- Validate purity : Impurities >5% can skew results; re-test compounds with orthogonal methods (e.g., LC-MS vs. NMR) .

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Synthetic Chemistry Challenges

Q. What strategies improve regioselectivity in the synthesis of substituted derivatives?

- Methodological Answer :

- Directing groups : Introduce temporary substituents (e.g., nitro groups) to steer electrophilic substitution .

- Catalytic systems : Use Pd-catalyzed C–H activation for selective functionalization of the quinoline core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.